1-Chloro-4-iodocyclohexane
Description
Contextualization of Halogenated Cycloalkanes in Organic Chemistry
Halogenated cycloalkanes are a fundamental class of compounds in organic chemistry, serving as versatile building blocks for synthesis and as model systems for studying reaction mechanisms. researchgate.netresearchgate.net The incorporation of halogen atoms (F, Cl, Br, I) onto a cycloalkane framework, such as cyclohexane (B81311), introduces polarity and a reactive site, dramatically altering the chemical properties compared to the parent hydrocarbon. mdpi.comiitk.ac.in These compounds are key intermediates in a variety of transformations, including nucleophilic substitution and elimination reactions. researchgate.net The carbon-halogen bond is a functional group that can be readily converted into other functionalities, making halogenated cycloalkanes valuable precursors for more complex molecules. acs.org Furthermore, halogen-containing organic compounds are not merely synthetic curiosities; over 5,000 different organohalides have been identified from natural sources like marine algae, and they are released in significant quantities by phenomena such as volcanic eruptions and forest fires. mdpi.com The study of their chemistry, therefore, provides a simplified model for understanding mechanistically similar but structurally more complex reactions found in biomolecules. mdpi.com
Significance of 1,4-Disubstituted Cyclohexanes in Conformational and Reactivity Studies
The 1,4-disubstitution pattern on a cyclohexane ring is of particular significance for the study of stereochemistry and reactivity. Cyclohexane rings predominantly adopt a low-energy "chair" conformation, where substituents can occupy one of two distinct positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). For 1,4-disubstituted cyclohexanes, two chair conformations are possible through a process of ring-flipping, which interconverts the axial and equatorial positions.
In the case of trans-1,4-dihalocyclohexanes, this equilibrium is between a diequatorial (e,e) and a diaxial (a,a) conformer. Classical conformational analysis, based on steric hindrance (A-values), would predict a strong preference for the diequatorial conformer, where the bulky halogen atoms are further from the ring hydrogens. However, detailed research has shown that this is not the case. uwindsor.ca Studies using low-temperature nuclear magnetic resonance (NMR) spectroscopy on compounds like trans-1,4-dichlorocyclohexane, trans-1,4-dibromocyclohexane, and trans-1,4-bromochlorocyclohexane revealed that the free energy difference between the diaxial and diequatorial forms is significantly smaller than predicted by the simple additivity of conformational energies. uwindsor.cacdnsciencepub.com The diequatorial form is only slightly favored, with an experimental free energy difference of approximately 200 cal/mol. researchgate.netcdnsciencepub.com This deviation is attributed to stabilizing electrostatic attractions between the partial positive charge on one carbon and the partial negative charge on the halogen at the opposite position (and vice versa), an interaction that is more favorable in the closer arrangement of the diaxial conformer. uwindsor.cacdnsciencepub.com This non-additivity of conformational energies makes 1,4-dihalocyclohexanes, including 1-chloro-4-iodocyclohexane, crucial subjects for advanced mechanistic and computational studies. acs.org
Table 1: Physical and Chemical Properties of this compound Note: Most properties are computationally derived due to a lack of extensive experimental data.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₆H₁₀ClI |
| Molecular Weight | 244.50 g/mol |
| CAS Number | 74408-88-1 |
| Canonical SMILES | C1CC(CCC1Cl)I |
| InChI Key | RZNSQGOKAXLMSF-UHFFFAOYSA-N |
Synthesis Routes to this compound
Direct synthesis of this compound is not well-documented, suggesting that its preparation likely relies on multi-step sequences starting from readily available 1,4-disubstituted cyclohexane precursors.
1 Proposed and Explored Pathways for Mixed Halogenation
Given the limitations of direct halogenation and alkene addition, the most logical synthetic strategies for this compound begin with a starting material where the 1,4-substitution pattern is already established. A prime candidate for such a precursor is 1,4-cyclohexanediol (B33098) .
Pathway A: Sequential Functionalization of 1,4-Cyclohexanediol
Monofunctionalization: The diol can be converted into an intermediate where one hydroxyl group is selectively transformed into a good leaving group (like a tosylate or mesylate) while the other remains a hydroxyl or is protected.
First Halogenation (e.g., Iodination): The leaving group can be displaced by an iodide ion via an Sₙ2 reaction.
Second Halogenation (Chlorination): The remaining hydroxyl group can then be converted into a chlorine atom using a standard chlorinating agent (e.g., SOCl₂, PCl₅, or the Appel reaction).
An alternative approach involves direct conversion of the hydroxyl groups using reagents that allow for differentiation, although this is often challenging.
Pathway B: Halogen Exchange on a Dihalide Precursor
Synthesis of 1,4-Dichlorocyclohexane (B93037): This precursor can be synthesized from 1,4-cyclohexanediol using a chlorinating agent like thionyl chloride (SOCl₂) or hydrochloric acid.
Controlled Finkelstein Reaction: The resulting 1,4-dichlorocyclohexane can be subjected to a mono-halogen exchange using one equivalent of sodium iodide in acetone. The goal is to replace just one chlorine atom with iodine to form this compound. This process would likely yield a mixture of starting material, the desired product, and 1,4-diiodocyclohexane, requiring careful purification.
Structure
2D Structure
3D Structure
Properties
CAS No. |
74408-88-1 |
|---|---|
Molecular Formula |
C6H10ClI |
Molecular Weight |
244.50 g/mol |
IUPAC Name |
1-chloro-4-iodocyclohexane |
InChI |
InChI=1S/C6H10ClI/c7-5-1-3-6(8)4-2-5/h5-6H,1-4H2 |
InChI Key |
REHXECUWBKPFHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1Cl)I |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 1 Chloro 4 Iodocyclohexane
2 Regio- and Stereocontrol in Synthetic Protocols
Achieving specific regio- and stereoisomers of 1-chloro-4-iodocyclohexane is critically dependent on the chosen synthetic route and the stereochemistry of the starting materials.
Regiocontrol: The use of a 1,4-disubstituted starting material like 1,4-cyclohexanediol (B33098) inherently solves the problem of regioselectivity, ensuring the halogens are positioned at the correct carbons.
Stereocontrol: Cyclohexane (B81311) derivatives exist as interconverting chair conformations, with substituents occupying either axial or equatorial positions. libretexts.org The stereochemical outcome of the synthesis determines whether the final product is the cis isomer (one axial, one equatorial substituent in the most stable chair form) or the trans isomer (both substituents axial or, more commonly, both equatorial).
Starting Material Stereochemistry: The synthesis must begin with a stereochemically pure isomer of the precursor, either cis- or trans-1,4-cyclohexanediol.
Reaction Mechanism: The stereochemistry of the substitution reactions is paramount. Reactions that proceed via an Sₙ2 mechanism, such as the displacement of a tosylate by iodide, result in an inversion of configuration at the carbon center. In contrast, some reactions for converting alcohols to chlorides may proceed with retention of configuration.
For instance, converting trans-1,4-cyclohexanediol (diequatorial) to a mono-tosylate and then displacing it with iodide (Sₙ2 inversion) would lead to a cis-configured intermediate. Subsequent conversion of the remaining hydroxyl group to a chloride with retention of configuration would yield cis-1-chloro-4-iodocyclohexane. By carefully selecting the starting isomer and the sequence of stereospecific reactions, one can theoretically control the synthesis to produce a desired stereoisomer of the final product. The thermodynamic stability of the final product will favor the conformer where the bulky iodine atom occupies an equatorial position. libretexts.org
Precursor Reactivity and Intermediate Analysis in Synthesis
The reactivity of the precursor, typically cyclohexene (B86901), is central to the synthesis of halogenated cyclohexanes. The electron-rich double bond of cyclohexene readily undergoes electrophilic addition, which is the primary pathway for introducing halogen atoms onto the cyclohexane ring.
The addition of halogens (such as chlorine, bromine, and iodine) to alkenes, including cyclohexene, proceeds through a characteristic cyclic intermediate known as a halonium ion. chemistrysteps.com When an alkene approaches a halogen molecule, the π electrons of the double bond attack the halogen, leading to the formation of a three-membered ring containing a positively charged halogen atom. chemistrysteps.com This intermediate is referred to as a chloronium, bromonium, or iodonium (B1229267) ion, depending on the halogen involved.
In the context of synthesizing this compound, a potential direct approach would involve the addition of iodine monochloride (ICl) to cyclohexene. Due to the difference in electronegativity between iodine and chlorine, the I-Cl bond is polarized, with iodine being the more electropositive atom. chegg.com Consequently, the electrophilic attack on the cyclohexene double bond would be initiated by the iodine atom, leading to the formation of a cyclic iodonium ion. The subsequent nucleophilic attack by the chloride ion would then open this ring.
The formation of this cyclic halonium ion is a critical step that dictates the stereochemical outcome of the reaction. The bridged structure of the halonium ion prevents rotation around the carbon-carbon bond and shields one face of the molecule from attack.
Electrophilic addition reactions to cyclohexene are highly stereospecific. The involvement of the halonium ion intermediate necessitates that the subsequent nucleophilic attack by the halide ion occurs from the opposite face of the ring. masterorganicchemistry.com This results in an anti-addition of the two halogen atoms. For instance, the bromination of cyclohexene exclusively yields trans-1,2-dibromocyclohexane. chemistrysteps.com
Similarly, the addition of iodine monochloride to alkenes has been shown to be an anti-stereospecific reaction. cdnsciencepub.com The reaction proceeds through the formation of the iodonium ion, followed by the backside attack of the chloride ion. This mechanistic pathway leads to the formation of a trans-1-chloro-2-iodocyclohexane. This presents a significant regiochemical challenge for the direct synthesis of this compound, as the direct electrophilic addition of ICl to cyclohexene would be expected to yield the 1,2-isomer, not the 1,4-isomer.
Limitations and Future Directions in Synthetic Access
The direct synthesis of this compound via electrophilic addition to cyclohexene is severely hampered by the inherent regioselectivity of the reaction mechanism. The formation of a halonium ion intermediate directs the incoming nucleophile to an adjacent carbon, resulting in a 1,2-dihalocyclohexane. Achieving a 1,4-substitution pattern through this method is not feasible.
Therefore, the synthesis of this compound likely requires a multi-step synthetic sequence. Possible strategies could involve:
Ring-opening of a 1,4-epoxycyclohexane derivative: This approach would establish the 1,4-relationship between two functional groups. However, the synthesis of the requisite starting epoxide and the selective introduction of chloro and iodo groups would need to be addressed.
Functional group interconversion from a 1,4-cyclohexanediol: Starting from cis- or trans-1,4-cyclohexanediol, the two hydroxyl groups could be sequentially or selectively converted to chloro and iodo substituents. This would require careful selection of halogenating agents to control the stereochemistry.
Radical-based approaches: While electrophilic additions are well-defined, radical addition or substitution reactions on the cyclohexane ring could potentially offer alternative regiochemical outcomes. However, controlling the selectivity of such reactions can be challenging.
Future research in this area should focus on the development of novel synthetic methodologies that allow for the precise control of regioselectivity in the dihalogenation of cycloalkenes. This could involve the use of specialized reagents or catalytic systems that can direct the addition to the 1,4-positions. Furthermore, the exploration of stereoselective multi-step syntheses from readily available starting materials like 1,4-cyclohexanediol could provide a practical route to both cis- and trans-1-chloro-4-iodocyclohexane.
Stereochemistry and Isomerism of 1 Chloro 4 Iodocyclohexane
Cis-Trans Isomerism in Disubstituted Cyclohexanes
Cis-trans isomerism, also known as geometric isomerism, is a key feature of 1-chloro-4-iodocyclohexane. This type of isomerism arises from the restricted rotation around the carbon-carbon single bonds within the cyclohexane (B81311) ring, leading to different spatial orientations of the substituents relative to the plane of the ring.
Definition and Representation of Cis and Trans Isomers
In the context of this compound, the terms cis and trans describe the relative positions of the chlorine and iodine atoms.
Cis Isomer: In the cis isomer, both the chloro and iodo substituents are on the same side of the cyclohexane ring. This can be represented in a planar drawing with both substituents shown with wedge bonds or both with dash bonds. In the more realistic chair conformation, a cis arrangement is depicted by one substituent being in an axial position and the other in an equatorial position (axial-equatorial or equatorial-axial). nih.govstudy.com
Trans Isomer: In the trans isomer, the chloro and iodo substituents are on opposite sides of the cyclohexane ring. A planar representation would show one substituent with a wedge bond and the other with a dash bond. In the chair conformation, a trans arrangement is represented by both substituents being in axial positions (diaxial) or both being in equatorial positions (diequatorial). nih.govstudy.com
The cyclohexane ring is not planar but exists predominantly in a chair conformation to minimize steric and torsional strain. The interconversion between two chair conformations, known as a ring flip, is a rapid process at room temperature. For this compound, this ring flip leads to the interconversion of axial and equatorial positions for the substituents.
| Isomer | Planar Representation | Chair Conformation 1 | Chair Conformation 2 (after ring flip) |
|---|---|---|---|
| Cis-1-chloro-4-iodocyclohexane | Cl and I on the same side (e.g., both wedges) | Cl (axial), I (equatorial) | Cl (equatorial), I (axial) |
| Trans-1-chloro-4-iodocyclohexane | Cl and I on opposite sides (e.g., one wedge, one dash) | Cl (axial), I (axial) | Cl (equatorial), I (equatorial) |
Relative Configurational Assignment Methodologies
The assignment of the relative configuration of cis and trans isomers of this compound can be determined using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
NMR Spectroscopy: Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are powerful tools for distinguishing between cis and trans isomers of disubstituted cyclohexanes. The chemical shifts and coupling constants of the protons attached to the carbons bearing the substituents (the methine protons) are particularly informative.
Coupling Constants (J-values): The magnitude of the coupling constant between adjacent protons is dependent on the dihedral angle between them. In a chair conformation, the coupling constant between two axial protons (J_ax-ax) is typically large (10-13 Hz), while the coupling constants between an axial and an equatorial proton (J_ax-eq) and two equatorial protons (J_eq-eq) are smaller (2-5 Hz). By analyzing the splitting patterns of the methine protons, one can deduce their axial or equatorial orientation and thus assign the cis or trans configuration. For the trans isomer, the diequatorial conformer is generally more stable, leading to smaller coupling constants for the methine protons. The diaxial conformer would show large J_ax-ax values. The cis isomer will show intermediate coupling constants due to the rapid equilibrium between the two chair conformations where the methine proton is either axial or equatorial.
Chemical Shifts: The chemical shift of a proton or carbon is influenced by its local electronic environment. Axial and equatorial substituents experience different shielding effects, which can lead to distinct chemical shifts for the ring carbons and protons in the cis and trans isomers. Low-temperature NMR studies can "freeze out" the chair interconversion, allowing for the direct observation of the individual conformers and a more straightforward assignment of their configuration. nih.gov
Chiral Properties and Enantiomer/Diastereomer Relationships
The concepts of chirality, enantiomerism, and diastereomerism are central to a complete understanding of the stereochemistry of this compound.
Diastereomeric Relationships between Cis and Trans Isomers
Cis and trans isomers of this compound are stereoisomers that are not mirror images of each other. This defines them as diastereomers. Diastereomers have different physical properties (e.g., melting point, boiling point, solubility) and can be separated by conventional laboratory techniques such as distillation or chromatography.
The distinct spatial arrangement of the chloro and iodo groups in the cis and trans isomers leads to different intramolecular interactions and, consequently, different stabilities and chemical reactivities. The trans isomer, which can adopt a diequatorial conformation where the bulky substituents are further apart, is generally the more stable isomer.
| Property | Cis-1-chloro-4-iodocyclohexane | Trans-1-chloro-4-iodocyclohexane |
|---|---|---|
| Chirality | Achiral (meso) | Achiral (meso) |
| Enantiomers | No | No |
| Relationship to the other isomer | Diastereomer | Diastereomer |
Stereochemical Analysis of Elimination Products
The elimination of hydrogen halides (HCl or HI) from this compound typically proceeds via an E2 (bimolecular elimination) mechanism, which has strict stereochemical requirements. The E2 reaction requires an anti-periplanar arrangement of the leaving group and a β-hydrogen (a hydrogen on an adjacent carbon). In a cyclohexane ring, this translates to a diaxial orientation of these two groups. libretexts.orglibretexts.orglibretexts.org
The stereochemistry of the starting material (cis or trans isomer) dictates the possible conformations for elimination and, therefore, the structure of the resulting alkene product(s).
Elimination from the cis isomer:
In the cis-1-chloro-4-iodocyclohexane, for an E2 reaction to occur, the leaving group (either Cl or I) must be in an axial position. In the chair conformation where the chloro group is axial, the iodo group is equatorial. For elimination of HCl, a β-hydrogen on C-2 or C-6 must be in an axial position. This is readily achievable. Similarly, in the other chair conformation where the iodo group is axial (and the chloro group is equatorial), elimination of HI can occur if a β-hydrogen on C-3 or C-5 is axial. Since both halogens can readily occupy an axial position through ring flipping, elimination of both HCl and HI is possible, leading to the formation of 4-iodocyclohexene and 4-chlorocyclohexene, respectively.
Elimination from the trans isomer:
The trans isomer exists in two chair conformations: a more stable diequatorial form and a less stable diaxial form. For an E2 elimination to occur, the molecule must be in the diaxial conformation, where both the chloro and iodo groups are axial. This is a high-energy conformation due to steric strain. libretexts.orgchemistrysteps.com
Elimination of HCl: In the diaxial conformation, the axial chloro group has anti-periplanar axial β-hydrogens on C-2 and C-6, allowing for the formation of 4-iodocyclohexene.
Elimination of HI: Similarly, the axial iodo group has anti-periplanar axial β-hydrogens on C-3 and C-5, allowing for the formation of 4-chlorocyclohexene.
However, because the elimination must proceed through the less stable diaxial conformer, the rate of elimination for the trans isomer is expected to be significantly slower than for the cis isomer. The primary product for both isomers would be 4-iodocyclohexene and 4-chlorocyclohexene, but the reaction kinetics would differ substantially.
| Starting Isomer | Required Conformation for E2 | Leaving Group | Predicted Major Alkene Product(s) | Relative Reaction Rate |
|---|---|---|---|---|
| Cis-1-chloro-4-iodocyclohexane | Cl (axial), I (equatorial) | HCl | 4-iodocyclohexene | Faster |
| Cl (equatorial), I (axial) | HI | 4-chlorocyclohexene | ||
| Trans-1-chloro-4-iodocyclohexane | Cl (axial), I (axial) (less stable diaxial conformer) | HCl | 4-iodocyclohexene | Slower |
| HI | 4-chlorocyclohexene |
Stereoselective Formation of Monohalogenated Alkenes
The formation of monohalogenated alkenes from this compound typically proceeds through an E2 (bimolecular elimination) mechanism. This reaction is highly stereoselective, with a strict requirement for an anti-periplanar arrangement between the leaving group and a β-hydrogen. In the context of the cyclohexane chair conformation, this translates to a diaxial orientation of these two groups.
The specific monohalogenated alkene formed is dependent on which halogen acts as the leaving group and the stereochemistry of the starting material. Due to the significantly lower bond strength of the C-I bond compared to the C-Cl bond, iodine is generally the better leaving group.
From cis-1-Chloro-4-iodocyclohexane:
The cis isomer exists as an equilibrium of two chair conformers, both of which have one axial and one equatorial substituent. For an E2 reaction to occur, the leaving group (iodine) must be in an axial position. This conformation also necessitates an axial hydrogen on an adjacent carbon.
Consider the conformer where iodine is axial and chlorine is equatorial. In this arrangement, there are two axial β-hydrogens available for abstraction by a base. Abstraction of either of these hydrogens, followed by the elimination of the axial iodine, will lead to the formation of 4-chlorocyclohexene.
From trans-1-Chloro-4-iodocyclohexane:
The trans isomer predominantly exists in the diequatorial conformation, which is unreactive under E2 conditions as neither halogen is axial. For a reaction to occur, the ring must flip to the much less stable diaxial conformation, where both the chlorine and iodine atoms are in axial positions.
In this diaxial conformer, there are axial β-hydrogens available for elimination. Preferential elimination of the better leaving group, iodide, will lead to the formation of 4-chlorocyclohexene.
The table below illustrates the expected major products from the E2 elimination of the isomers of this compound, assuming iodide is the leaving group.
| Starting Isomer | Conformation for E2 | Leaving Group | β-Hydrogen Position | Major Product |
| cis-1-Chloro-4-iodocyclohexane | Axial I, Equatorial Cl | Iodine | Axial | 4-Chlorocyclohexene |
| trans-1-Chloro-4-iodocyclohexane | Diaxial | Iodine | Axial | 4-Chlorocyclohexene |
Retention of Stereochemistry in Reaction Products
The concept of retention of stereochemistry in the context of reactions at the C-Cl or C-I bond of this compound is most relevant in nucleophilic substitution reactions. The stereochemical outcome, whether it be retention, inversion, or racemization, is highly dependent on the reaction mechanism (SN1 or SN2).
SN2 Reactions:
The SN2 mechanism involves a backside attack by the nucleophile on the carbon bearing the leaving group. This concerted process leads to an inversion of stereochemistry at the reaction center. For this to occur with this compound, the electrophilic carbon must be accessible to the incoming nucleophile.
Consider the reaction of trans-1-chloro-4-iodocyclohexane in its more stable diequatorial conformation with a nucleophile. A direct SN2 displacement of the equatorial iodide would be sterically hindered. However, if the reaction proceeds through the less stable diaxial conformer, backside attack on the carbon bearing the axial iodide is possible, leading to an inversion of configuration at that carbon.
SN1 Reactions:
The SN1 mechanism proceeds through a carbocation intermediate. This intermediate is planar, and the incoming nucleophile can attack from either face, leading to a mixture of retention and inversion products, often resulting in racemization if the carbon is a stereocenter.
In the case of this compound, the formation of a secondary carbocation is relatively unstable. However, under conditions that favor SN1 reactions (e.g., a polar, protic solvent and a weak nucleophile), the departure of the iodide leaving group from either the cis or trans isomer would lead to the same planar carbocation intermediate. Subsequent attack by a nucleophile would yield a mixture of cis and trans products, meaning the original stereochemistry is not retained.
The following table summarizes the expected stereochemical outcomes for nucleophilic substitution reactions of this compound.
| Reaction Type | Isomer | Leaving Group | Proposed Mechanism | Stereochemical Outcome |
| Nucleophilic Substitution | trans | Iodine | SN2 | Inversion at C-I |
| Nucleophilic Substitution | cis/trans | Iodine | SN1 | Mixture of cis and trans products (Loss of original stereochemistry) |
Conformational Analysis of 1 Chloro 4 Iodocyclohexane
Chair Conformations and Ring Inversion Dynamics
The cyclohexane (B81311) ring is not a planar hexagon as its two-dimensional representation might suggest. To alleviate angle and torsional strain, it adopts several non-planar conformations, the most stable of which is the chair conformation.
Cyclohexane exists in several conformations, including the highly stable chair conformation , the less stable boat conformation , and an intermediate twist-boat conformation . wikipedia.orgucalgary.ca The chair conformation is the most stable because it minimizes both angle strain and torsional strain. libretexts.orglibretexts.org In this conformation, all carbon-carbon bond angles are approximately 111.5°, close to the ideal tetrahedral angle of 109.5°, and all adjacent carbon-hydrogen bonds are staggered. libretexts.org At room temperature (25 °C), over 99.99% of cyclohexane molecules exist in the chair conformation. wikipedia.orgbyjus.com
The boat conformation is less stable due to steric hindrance between the "flagpole" hydrogen atoms and torsional strain from eclipsed bonds. ucalgary.calibretexts.org The twist-boat conformation is more stable than the boat conformation as it reduces these unfavorable interactions. libretexts.org The relative energy of these conformations is as follows: chair < twist-boat < boat. wikipedia.org The half-chair conformation represents the energy maximum in the interconversion between the chair and twist-boat forms. wikipedia.org
The two chair conformations of cyclohexane can rapidly interconvert in a process known as ring flipping or chair-flipping . wikipedia.orgmasterorganicchemistry.com This process involves the interchange of axial and equatorial positions. libretexts.org At room temperature, this interconversion is extremely fast, with an energy barrier of approximately 45 kJ/mol. libretexts.org The half-chair conformation is the transition state for the interconversion between the chair and twist-boat forms. wikipedia.org The sequence of this interconversion is chair → half-chair → twist-boat → half-chair′ → chair′. wikipedia.org Despite the rapid flipping, the chair conformation is the predominant species due to its lower energy. libretexts.org
The introduction of halogen substituents onto the cyclohexane ring can influence the ring's geometry. The size and electronegativity of the halogen atoms can cause minor distortions in the chair conformation. The bond lengths between carbon and the halogen atom increase with the size of the halogen (F < Cl < Br < I). This increase in bond length can affect the steric interactions within the molecule. While the fundamental chair conformation is maintained, the precise bond angles and dihedral angles may deviate slightly from those in unsubstituted cyclohexane to accommodate the steric bulk of the halogen atoms.
Axial-Equatorial Preferences of Halogen Substituents
In a substituted cyclohexane, the substituent can occupy either an axial or an equatorial position. The preference for one position over the other is determined by steric interactions.
The energetic preference for a substituent to be in the equatorial position is quantified by its A-value , which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformations. wikipedia.org A larger A-value indicates a stronger preference for the equatorial position. masterorganicchemistry.com
For chlorine, the A-value is approximately 0.53 kcal/mol. libretexts.org For iodine, the A-value is about 0.47 kcal/mol. libretexts.org The counterintuitive trend where the larger iodine atom has a slightly smaller A-value than chlorine is explained by the longer carbon-iodine bond length, which reduces steric interactions with the axial hydrogens. masterorganicchemistry.comlibretexts.org
| Substituent | A-Value (kcal/mol) |
| Chloro (Cl) | 0.53 libretexts.org |
| Iodo (I) | 0.47 libretexts.org |
In 1,4-disubstituted cyclohexanes, such as 1-chloro-4-iodocyclohexane, there are two possible chair conformations for the trans isomer: one with both substituents in equatorial positions (diequatorial) and one with both in axial positions (diaxial). For the cis isomer, both chair conformations have one substituent in an axial position and the other in an equatorial position.
Generally, a diequatorial conformation is significantly more stable than a diaxial conformation due to the avoidance of 1,3-diaxial interactions. fiveable.melumenlearning.comlibretexts.orglibretexts.org In the diaxial conformer of trans-1-chloro-4-iodocyclohexane, both the chlorine and iodine atoms would experience steric strain from the axial hydrogens at the C-3 and C-5 positions. Therefore, the diequatorial conformer is the more stable and predominant form. stackexchange.com The energy difference between the two conformers can be estimated by summing the A-values of the two substituents. stackexchange.com
For cis-1-chloro-4-iodocyclohexane, the two chair conformations would have one halogen in an axial position and the other in an equatorial position. The more stable conformation will be the one where the substituent with the larger A-value (in this case, chlorine) preferentially occupies the equatorial position to minimize steric strain. libretexts.orglibretexts.org
1,3-Diaxial Interactions and Steric Strain
In the chair conformation of cyclohexane, substituents can occupy two distinct positions: axial and equatorial. Axial bonds are parallel to the main ring axis, while equatorial bonds point away from the perimeter of the ring pressbooks.pub. When a substituent is in the axial position, it experiences repulsive steric interactions with the other two axial atoms (typically hydrogens) on the same side of the ring. These unfavorable interactions are known as 1,3-diaxial interactions and are a primary source of steric strain in substituted cyclohexanes ucla.edulibretexts.orgpearson.com. This strain makes the axial conformation higher in energy and generally less stable than the equatorial conformation, where such interactions are absent masterorganicchemistry.comfiveable.me.
The magnitude of the steric strain resulting from 1,3-diaxial interactions is directly related to the size and shape of the axial substituent pressbooks.pub. Generally, a bulkier group will experience greater steric repulsion, leading to a stronger preference for the equatorial position libretexts.org.
When comparing the halogens chlorine and iodine, iodine has a significantly larger atomic radius. This would intuitively suggest that an axial iodine atom should experience more severe 1,3-diaxial interactions than an axial chlorine atom due to greater steric hindrance chegg.com. However, the actual steric strain is also influenced by the carbon-halogen bond length. The carbon-iodine bond is longer than the carbon-chlorine bond. This increased bond length places the larger iodine atom further away from the nearby axial hydrogens at the C3 and C5 positions, which helps to mitigate the repulsive steric forces. Consequently, experimental data show that iodine imposes slightly less steric strain than chlorine when in an axial position msu.edu.
The energy penalty for a substituent occupying an axial position is quantified by its "A-value," which represents the change in Gibbs free energy (ΔG°) for the equilibrium between the equatorial and axial conformers nih.gov. A larger A-value signifies a stronger preference for the equatorial position due to greater steric strain in the axial conformation fiveable.me.
The A-values for halogens demonstrate the counterintuitive effect of size versus bond length on steric strain. An axial chlorine atom introduces more strain into the cyclohexane ring than an axial iodine atom. The total strain energy for an axial chlorine is approximately 2.8 kJ/mol, while the value for an axial iodine is lower, at about 1.7 kJ/mol vanderbilt.edu.
Below is a table detailing the energy penalties associated with axial chlorine and iodine substituents on a cyclohexane ring.
| Substituent | Per 1,3-Diaxial Interaction (kJ/mol) | Total Strain Energy (A-value) (kJ/mol) |
| -Cl | 1.4 | 2.8 |
| -I | 0.85 | 1.7 |
| Data sourced from reference vanderbilt.edu. |
Conformational Equilibrium in Various Media
The conformational equilibrium of a substituted cyclohexane, including this compound, can be influenced by its surrounding environment. The solvent or medium can interact differently with each conformer, potentially shifting the balance between the axial and equatorial forms.
The study of conformational preferences is not limited to standard isotropic (uniform in all directions) solutions. Specialized media, such as liquid crystals, can be used to probe molecular behavior. Dynamic 2H NMR spectroscopy studies on chlorocyclohexane and iodocyclohexane dissolved in liquid crystalline solutions have shown that both exist in a dynamic equilibrium between their axial and equatorial conformers tandfonline.com.
In this ordered medium, the equatorial conformer is predominantly favored, with a relative population of approximately 70% (equatorial) to 30% (axial) tandfonline.com. These findings are significant because they closely resemble the conformational preferences observed in earlier studies conducted in isotropic solutions tandfonline.com. This indicates that while the liquid crystalline environment imposes an orientational order on the molecules, the fundamental thermodynamic preference for the less sterically hindered equatorial conformation is maintained tandfonline.com.
The polarity of the solvent can play a crucial role in determining the position of the conformational equilibrium. Different conformers of the same molecule can have different dipole moments, leading to varied interactions with solvents of differing polarities. Generally, a polar solvent will preferentially stabilize the conformer with a larger dipole moment.
For the trans isomer of this compound, the diequatorial conformer has a very small net dipole moment, whereas the diaxial conformer possesses a significant dipole moment. Therefore, it is expected that more polar solvents would better solvate and stabilize the diaxial form, shifting the equilibrium in its favor relative to nonpolar solvents.
Studies on analogous systems support this principle. For instance, research on cis-cyclohexane-1,3-diol in 14 different solvents revealed that the free energy of the diequatorial versus diaxial equilibrium is highly dependent on the solvent's polarity and hydrogen-bonding capacity semanticscholar.org. The preference for the diequatorial conformer increased in more polar and protic solvents semanticscholar.org. Similarly, computational studies on other cyclic compounds have shown that the stability of conformers generally increases with the polarity of the solvent researchgate.net.
Reactivity and Reaction Mechanisms of 1 Chloro 4 Iodocyclohexane
Nucleophilic Substitution Reactions (SN1 and SN2)
1-Chloro-4-iodocyclohexane, being a secondary alkyl halide at two positions, is capable of undergoing nucleophilic substitution through both unimolecular (SN1) and bimolecular (SN2) pathways. The preferred mechanism is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the specific leaving group involved.
Regioselectivity and Stereoselectivity in Substitution
Regioselectivity in nucleophilic substitution reactions of this compound is primarily determined by the differential leaving group ability of the iodide and chloride ions. Substitution can occur at either the carbon bearing the iodine (C4) or the carbon bearing the chlorine (C1). Due to the significantly better leaving group ability of iodide, nucleophilic attack will overwhelmingly favor the displacement of the iodine atom.
Stereoselectivity is a key consideration in these reactions.
SN2 Mechanism: An SN2 reaction proceeds via a concerted, single-step mechanism involving a backside attack by the nucleophile. This results in an inversion of configuration at the reaction center. masterorganicchemistry.com For example, if a nucleophile attacks the trans-isomer of this compound where the iodine is in an axial position, the product will have the nucleophile in an equatorial position, leading to the cis-isomer.
SN1 Mechanism: An SN1 reaction involves a two-step mechanism that proceeds through a planar carbocation intermediate. youtube.comyoutube.com The nucleophile can then attack this intermediate from either face, leading to a mixture of stereoisomers (both retention and inversion of configuration), often resulting in racemization if the reaction center is chiral. youtube.com
Influence of Leaving Group Ability (Iodide vs. Chloride)
The rate of both SN1 and SN2 reactions is significantly influenced by the stability of the leaving group. A good leaving group is a weak base that can stabilize the negative charge it acquires upon departure. youtube.com In the case of this compound, the two potential leaving groups are iodide (I⁻) and chloride (Cl⁻).
Iodide is a substantially better leaving group than chloride. This is because hydroiodic acid (HI) is a much stronger acid than hydrochloric acid (HCl), making iodide a weaker conjugate base and thus more stable. youtube.com The larger size of the iodide ion also allows the negative charge to be dispersed over a greater volume, further increasing its stability. youtube.com Consequently, nucleophilic substitution reactions will selectively occur at the carbon-iodine bond.
| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative Rate of Departure |
| I⁻ (Iodide) | HI | ~ -10 | ~ 100,000 |
| Cl⁻ (Chloride) | HCl | ~ -7 | ~ 200 |
| Data are approximate and relative to a common standard. |
Conformational Requirements for SN2 Reactions (Axial Leaving Group)
The stereochemistry of the SN2 reaction is strictly controlled by the need for a backside attack. masterorganicchemistry.com In a cyclohexane (B81311) ring, this requirement has significant conformational implications. For the reaction to proceed efficiently, the leaving group should ideally be in an axial position. This orientation allows the nucleophile to approach the back lobe of the C-X σ* antibonding orbital without significant steric hindrance from the cyclohexane ring itself.
While the axial position is electronically preferred for the SN2 transition state, it is often sterically disfavored for the ground state conformation of the molecule, especially for bulky substituents like iodine. The molecule exists in a dynamic equilibrium between two chair conformations. The conformer with the bulky iodine atom in the more stable equatorial position will be present in a higher concentration. The SN2 reaction must proceed through the less stable conformer where the iodine is axial, which can result in a slower reaction rate compared to open-chain analogues.
Elimination Reactions (E1 and E2)
Alongside substitution, this compound can also undergo elimination reactions to form alkenes, primarily 4-chlorocyclohexene. These reactions can proceed through either a unimolecular (E1) or bimolecular (E2) mechanism. The E2 mechanism is typically favored by strong, non-nucleophilic bases, while the E1 mechanism competes with SN1 reactions under solvolytic conditions with weak bases. libretexts.orgyoutube.com
Stereoelectronic Requirements for E2 Elimination (Anti-periplanar Geometry)
The E2 reaction is a concerted process that has a strict stereoelectronic requirement: the hydrogen atom being abstracted and the leaving group must be in an anti-periplanar (or trans-diaxial) arrangement. libretexts.orglibretexts.orgyoutube.com This geometry allows for the smooth overlap of the C-H and C-X sigma bonding orbitals with the developing p-orbitals of the new pi bond in the transition state. masterorganicchemistry.com
In the context of this compound, for an E2 reaction to occur, both the leaving group (I or Cl) and a hydrogen on an adjacent carbon (a β-hydrogen) must simultaneously occupy axial positions. libretexts.orglibretexts.org
Elimination of HI: The reaction requires a conformation where the iodine atom is axial and a β-hydrogen on either C3 or C5 is also axial.
Elimination of HCl: This would require the chlorine atom to be axial and a β-hydrogen on either C2 or C6 to be axial.
Because the anti-periplanar requirement is paramount, the rate and feasibility of the E2 reaction are directly tied to the conformational equilibrium of the substrate. The reaction must proceed through a conformer that satisfies this geometric constraint, even if it is not the most stable ground-state conformation. msu.edu
Regioselectivity in E2 (Zaitsev's Rule vs. Hofmann Elimination)
Regioselectivity in the E2 elimination of this compound primarily concerns the preferential elimination of HI over HCl, owing to the superior leaving group ability of iodide. The subsequent question of which alkene isomer forms is governed by principles such as Zaitsev's and Hofmann's rules.
Zaitsev's Rule: This rule predicts that when multiple alkene products are possible, the major product will be the more substituted (and therefore more thermodynamically stable) alkene. msu.educhadsprep.comchemistrysteps.com This is typically observed when using small, strong bases like sodium ethoxide.
Hofmann Elimination: This rule describes the formation of the less substituted alkene as the major product. oregonstate.edumasterorganicchemistry.com This outcome is favored under specific conditions, such as when using a sterically bulky base (e.g., potassium tert-butoxide) or when there is a poor leaving group. chemistrysteps.commasterorganicchemistry.comlibretexts.org The bulky base preferentially abstracts the more sterically accessible proton, which often leads to the less substituted alkene. youtube.com
For this compound, elimination of HI would lead to 4-chlorocyclohexene. Since there is only one possible constitutional isomer from this pathway, the Zaitsev/Hofmann competition does not apply in the traditional sense of forming different regioisomers. However, the choice of base can still significantly impact the reaction rate by influencing the ease of proton abstraction.
| Reaction Type | Reagents/Conditions | Major Product(s) | Key Principles |
| SN2 | Strong, non-bulky nucleophile (e.g., CN⁻) | 4-Iodo-1-cyanocyclohexane | Inversion of configuration; backside attack on axial conformer. |
| SN1 | Weak nucleophile, polar protic solvent (e.g., CH₃OH) | 4-Iodo-1-methoxycyclohexane (racemic mixture) | Carbocation intermediate; racemization. |
| E2 | Strong, bulky base (e.g., KOC(CH₃)₃) | 4-Chlorocyclohexene | Anti-periplanar geometry; HI elimination favored. |
| E1 | Weak base, heat (e.g., H₂O, heat) | 4-Chlorocyclohexene | Carbocation intermediate; Zaitsev's rule generally applies. |
Preferential Leaving Group in Elimination (Iodide over Chloride)
In elimination reactions, the rate is significantly influenced by the ability of the leaving group to depart. The C-X (carbon-halogen) bond must be broken, and the relative strength of this bond is a key determinant of reactivity. A comparison of carbon-halogen bond energies shows a clear trend. savemyexams.comlibretexts.orgchemguideforcie.co.uk
| Bond | Average Bond Energy (kJ/mol) |
| C-F | 485 quora.com |
| C-Cl | 346 savemyexams.com |
| C-Br | 290 savemyexams.com |
| C-I | 228 savemyexams.com |
The carbon-iodine bond is substantially weaker than the carbon-chlorine bond, requiring significantly less energy to be cleaved. savemyexams.comlibretexts.orgchemguideforcie.co.uk Consequently, the iodide ion is a much better leaving group than the chloride ion. In any competitive elimination reaction involving this compound, the C-I bond will preferentially break, leading to the expulsion of iodide and the formation of an alkene.
Base Strength and Steric Hindrance Effects on E2 Mechanisms
The bimolecular elimination (E2) mechanism is a concerted, single-step reaction that is highly dependent on the strength of the base and the stereochemistry of the substrate. For an E2 reaction to occur on a cyclohexane ring, a strict stereochemical requirement must be met: the leaving group and a hydrogen atom on an adjacent carbon (a β-hydrogen) must be in an anti-periplanar, or trans-diaxial, orientation. libretexts.orgkhanacademy.orglibretexts.org This means both the leaving group (iodine) and the β-hydrogen must occupy axial positions on the chair conformation of the ring.
The regiochemical outcome of the E2 reaction is governed by the nature of the base employed.
Strong, Unhindered Bases: When a strong but sterically small base, such as sodium ethoxide (NaOEt) or sodium hydroxide (NaOH), is used, the reaction typically follows the Zaitsev rule. This rule predicts that the more substituted, and therefore more thermodynamically stable, alkene will be the major product. The base will preferentially abstract an axial β-hydrogen from the more substituted adjacent carbon.
Strong, Sterically Hindered Bases: The use of a bulky base, such as potassium tert-butoxide (KOtBu), leads to the formation of the Hofmann product, which is the less substituted alkene. chemistrysteps.com The steric bulk of the base prevents it from easily accessing the more sterically hindered β-hydrogen on the more substituted carbon. Instead, it abstracts the more accessible axial β-hydrogen from the less substituted carbon. chemistrysteps.com
The rate of the E2 reaction is also dependent on the equilibrium concentration of the conformer where the leaving group is axial. If this conformer is sterically disfavored, the reaction rate will be slower. libretexts.orgchemistrysteps.com
Photodissociation and Fragmentation Pathways
The study of the dissociative photoionization of halocyclohexanes provides direct insight into the strength of the C-X bonds within the resulting molecular cation and the subsequent fragmentation pathways.
C-X Bond Cleavage Dynamics in Halocyclohexane Cations
When a halocyclohexane molecule is ionized, a radical cation is formed. msu.edu This molecular ion is often energetically unstable and can undergo fragmentation. The most common initial fragmentation pathway for chloro-, bromo-, and iodocyclohexane is the simple cleavage of the carbon-halogen bond, resulting in the loss of a halogen atom (X•) and the formation of a cyclohexyl cation ([C₆H₁₁]⁺). nih.govacs.org
This process can be represented as: C₆H₁₁X + hν → [C₆H₁₁X]⁺• + e⁻ [C₆H₁₁X]⁺• → [C₆H₁₁]⁺ + X•
The dynamics of this cleavage are charge-site initiated, where the initial ionization weakens the C-X bond, leading to its eventual homolytic or heterolytic scission. youtube.com
Influence of Halogen Identity on Dissociation Thresholds
The energy required to induce the cleavage of the C-X bond in the molecular cation is known as the dissociation threshold or appearance energy. Experimental data from dissociative photoionization studies show a clear trend that correlates with the identity of the halogen. The onset for halogen atom loss from the corresponding halocyclohexane cation decreases as one moves down the halogen group. nih.govacs.org
| Compound | Halogen Loss Onset (eV) |
| Chlorocyclohexane | 10.74 ± 0.06 nih.govacs.org |
| Bromocyclohexane | 10.125 ± 0.005 nih.govacs.org |
| Iodocyclohexane | 9.474 ± 0.005 nih.govacs.org |
This trend demonstrates that the C-I bond is the weakest in the cationic species, requiring the lowest energy for dissociation, followed by the C-Br bond, and then the C-Cl bond. nih.govacs.org This is consistent with the bond energy trends in the neutral molecules. For this compound, this means that upon ionization, the C-I bond cleavage is the most energetically favorable initial fragmentation pathway.
Formation of Stable Fragments and Thermochemical Analysis
Following the initial loss of the halogen atom to form the cyclohexyl cation ([C₆H₁₁]⁺), further fragmentation can occur. A common subsequent dissociation pathway for the cyclohexyl cation involves the loss of a neutral ethene molecule (C₂H₄) to produce a fragment ion with m/z = 56. nih.govacs.orgdocbrown.info This m/z 56 ion is often the most abundant peak (the base peak) in the mass spectrum of cyclohexane itself. docbrown.info Other observed fragmentation pathways include the loss of propene (C₃H₆). nih.govacs.org
Thermochemical data, including the enthalpies of formation (ΔfH°) for the neutral halocyclohexanes, can be derived from the experimentally determined dissociation onsets.
| Compound | ΔfH°₂₉₈ₖ (gas) (kJ/mol) |
| Chlorocyclohexane | -164.4 ± 6.2 nih.govacs.org |
| Bromocyclohexane | -114.4 ± 2.3 nih.govacs.org |
| Iodocyclohexane | -56.3 ± 2.3 nih.govacs.org |
These values, derived from the photoionization experiments, are crucial for building a complete thermodynamic profile of these compounds and their fragmentation processes.
Metal-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The key step in the catalytic cycle for many of these reactions (such as Suzuki, Heck, Sonogashira, and Negishi couplings) is the oxidative addition of an organohalide to a low-valent palladium(0) complex. csbsju.edureddit.com
The rate of this oxidative addition step is highly dependent on the strength of the carbon-halogen bond. The reactivity follows the order: C–I > C–Br > C–Cl >> C–F. libretexts.orgcsbsju.edu The weaker C-I bond can undergo oxidative addition under much milder conditions than the stronger C-Cl bond. csbsju.edu
This differential reactivity allows for highly selective cross-coupling reactions on substrates containing multiple different halogens, such as this compound. When this compound is subjected to a palladium-catalyzed coupling reaction, the catalyst will selectively activate the carbon-iodine bond, leaving the carbon-chlorine bond intact. nih.govnih.gov This allows for the specific functionalization at the C-4 position of the cyclohexane ring. For example, in a Suzuki coupling, an arylboronic acid would react selectively at the iodine-substituted carbon to form 1-aryl-4-chlorocyclohexane. This chemoselectivity is a cornerstone of modern organic synthesis, enabling the stepwise and site-specific construction of complex molecules.
Examples from Related Iodocyclohexanes (e.g., Sonogashira Coupling)
While specific examples of Sonogashira coupling directly on this compound are not extensively documented in the literature, the reactivity of similar secondary alkyl iodides, including those on a cyclohexane framework, in various cross-coupling reactions provides valuable insights. The Sonogashira coupling, a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, has been extended to include unactivated alkyl halides. researchgate.net
Traditionally, the Sonogashira reaction was challenging for sp³-hybridized alkyl halides due to issues such as slow oxidative addition and competing β-hydride elimination. However, advancements in catalyst design, particularly the use of nickel catalysts and specialized ligand systems, have enabled the successful coupling of non-activated secondary alkyl iodides and bromides. For instance, a nickel-catalyzed Sonogashira coupling of non-activated secondary alkyl iodides and bromides with terminal alkynes has been developed, providing a practical approach for the synthesis of substituted alkynes.
A notable example of a cross-coupling reaction on a related cyclohexane system is the diastereoselective Kumada coupling of 1,4-substituted cyclohexyl iodides. In a study by Hu and coworkers, a nickel pincer complex was shown to effectively catalyze the alkyl-alkyl Kumada coupling of 4-methylcyclohexyl iodide with n-butylmagnesium chloride. This reaction proceeded with high diastereoselectivity, demonstrating that the C(sp³)-I bond on a cyclohexane ring is reactive towards cross-coupling and that the stereochemistry of the product can be controlled.
| Catalyst | Substrate | Grignard Reagent | Product | Diastereomeric Ratio (dr) |
| Nickel Pincer Complex 1 | 4-Methylcyclohexyl iodide | nBuMgCl | 1-Butyl-4-methylcyclohexane | 98:2 |
| Nickel Pincer Complex 2 | 4-Methylcyclohexyl iodide | nBuMgCl | 1-Butyl-4-methylcyclohexane | 72:28 |
This interactive data table summarizes the diastereoselective Kumada coupling of a 1,4-substituted iodocyclohexane, a close analog to this compound.
While this is a Kumada coupling, the fundamental step of oxidative addition of the C-I bond to the nickel center is analogous to what would be expected in a Sonogashira coupling. The success of this reaction suggests that this compound would also be a viable substrate for similar cross-coupling reactions.
Potential for Cross-Coupling Reactions with this compound
The presence of two different halogen atoms in this compound opens up the possibility for selective and sequential cross-coupling reactions. The vast difference in reactivity between the C-I and C-Cl bonds is the key to this selectivity. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > Cl. nih.gov This trend is based on the bond dissociation energies of the carbon-halogen bonds, with the C-I bond being the weakest and therefore the most easily broken during oxidative addition.
This chemoselectivity allows for the predictable reaction of the C-I bond while leaving the C-Cl bond intact, provided the reaction conditions are carefully controlled. This makes this compound a valuable bifunctional building block in organic synthesis.
A variety of cross-coupling reactions could potentially be applied to this compound with high selectivity for the iodo-position. These include, but are not limited to:
Sonogashira Coupling: As discussed, with the appropriate nickel or copper/palladium catalyst system, this compound could react with terminal alkynes to form 1-alkynyl-4-chlorocyclohexane.
Suzuki Coupling: The palladium-catalyzed reaction with an organoboron reagent (boronic acid or ester) would likely yield 1-aryl- or 1-vinyl-4-chlorocyclohexane. The Suzuki coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups.
Negishi Coupling: Using an organozinc reagent in the presence of a palladium or nickel catalyst would also be expected to selectively couple at the iodo-position. Organozinc reagents are highly reactive, often leading to faster reaction times. wikipedia.org
Stille Coupling: This reaction involves the use of an organotin reagent and a palladium catalyst. While effective, the toxicity of organotin compounds has led to a decrease in its use in favor of other methods like the Suzuki coupling.
Kumada Coupling: As demonstrated with related iodocyclohexanes, the reaction with a Grignard reagent catalyzed by nickel or palladium would result in the formation of a new carbon-carbon bond at the site of the iodine atom. organic-chemistry.orgwikipedia.orgnrochemistry.com
The resulting 4-chlorocyclohexane derivatives from these initial cross-coupling reactions could then potentially undergo a second cross-coupling reaction at the less reactive chloro-position under more forcing conditions (e.g., higher temperatures, different catalyst/ligand system). This stepwise functionalization would allow for the synthesis of a diverse range of disubstituted cyclohexane derivatives with high regiochemical control.
| Cross-Coupling Reaction | Organometallic Reagent | Catalyst | Potential Product with this compound |
| Sonogashira | Terminal Alkyne | Pd/Cu or Ni | 1-Alkynyl-4-chlorocyclohexane |
| Suzuki | Boronic Acid/Ester | Pd | 1-Aryl/Vinyl-4-chlorocyclohexane |
| Negishi | Organozinc | Pd or Ni | 1-Alkyl/Aryl-4-chlorocyclohexane |
| Stille | Organostannane | Pd | 1-Alkyl/Aryl/Vinyl-4-chlorocyclohexane |
| Kumada | Grignard Reagent | Ni or Pd | 1-Alkyl/Aryl-4-chlorocyclohexane |
This interactive data table outlines the potential for various cross-coupling reactions with this compound, highlighting the expected selective reaction at the C-I bond.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to elucidating the electronic properties and energetic landscape of 1-chloro-4-iodocyclohexane. These methods allow for a precise examination of how the presence of both chlorine and iodine atoms influences the cyclohexane (B81311) ring.
Density Functional Theory (DFT) has become a principal method for studying the electronic structure of halogenated cyclohexanes due to its balance of computational cost and accuracy. arxiv.org DFT calculations can effectively model the electron distribution within this compound, providing insights into molecular orbitals, electrostatic potential, and the nature of the carbon-halogen bonds.
Studies on similar dihalocyclohexanes have demonstrated that DFT methods, such as B3LYP and B3P86, are adept at predicting the relative energies of different conformers. acs.org For this compound, DFT would be employed to determine the energies of the cis and trans isomers, as well as the various chair conformations (diequatorial, diaxial, and axial-equatorial). These calculations are crucial for understanding the thermodynamic stability of each form. The electronic properties, such as the dipole moment and polarizability, can also be accurately computed, which are essential for predicting intermolecular interactions.
Ab initio methods, which are based on first principles without empirical parameterization, provide a high level of theory for conformational analysis. researchgate.net Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding than DFT, offer benchmark-quality data on the energetics of this compound.
These methods are particularly valuable for calculating the energy barriers associated with the ring inversion process, which connects the two chair conformations. By mapping the potential energy surface along the ring-flip coordinate, the transition state structures can be identified and their energies determined. This information is critical for understanding the dynamics of conformational interconversion. For 1,4-disubstituted cyclohexanes, the relative energies of the diequatorial and diaxial conformers of the trans isomer, and the axial-equatorial conformers of the cis isomer, are of primary interest. libretexts.orglibretexts.org
The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to describe the atomic orbitals. rowansci.com For molecules containing heavy atoms like iodine, it is crucial to use basis sets that include effective core potentials (ECPs) to account for relativistic effects. Pople-style basis sets, such as 6-31G(d) and 6-311+G(2d,p), are commonly used for lighter atoms like carbon, hydrogen, and chlorine. gaussian.com For iodine, basis sets like LANL2DZ are often employed.
To simulate the behavior of this compound in solution, solvation models are incorporated into the quantum chemical calculations. The Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM) and the Conductor-like Polarizable Continuum Model (CPCM) are two widely used implicit solvation models. acs.org These models represent the solvent as a continuous dielectric medium, which allows for the calculation of solvation energies and the study of solvent effects on conformational equilibria and reaction pathways.
Prediction of Spectroscopic Parameters and Conformational Populations
Computational chemistry is instrumental in predicting various spectroscopic parameters, which can then be compared with experimental data to validate the theoretical models. For this compound, key spectroscopic properties that can be calculated include:
NMR Chemical Shifts and Coupling Constants: By calculating the magnetic shielding tensors, the ¹H and ¹³C NMR chemical shifts for each non-equivalent nucleus in the different conformers can be predicted. This is invaluable for assigning peaks in experimental NMR spectra.
Vibrational Frequencies: The calculation of the Hessian matrix provides the vibrational frequencies and normal modes of the molecule. This allows for the theoretical prediction of the infrared (IR) and Raman spectra, aiding in the identification of characteristic vibrational bands for different conformers.
Once the relative energies of the conformers are determined from quantum chemical calculations, their equilibrium populations can be predicted using the Boltzmann distribution. This provides a direct link between the computed energetics and the experimentally observable distribution of conformers at a given temperature.
| Computational Method | Predicted Parameter | Application |
| DFT/B3LYP | Relative Energies | Determination of conformer stability |
| MP2 | Rotational Barriers | Understanding conformational dynamics |
| GIAO-DFT | NMR Chemical Shifts | Interpretation of NMR spectra |
| DFT Frequency | IR/Raman Spectra | Vibrational mode assignment |
Reaction Mechanism Elucidation via Transition State Calculations
Computational methods are essential for mapping out the potential energy surfaces of chemical reactions, thereby elucidating their mechanisms. e3s-conferences.org For this compound, this involves studying reactions such as nucleophilic substitution and elimination.
By locating the transition state structures for a given reaction, the activation energy (the energy barrier that must be overcome) can be calculated. youtube.com This is crucial for predicting the reaction rate and understanding the factors that control the reaction pathway.
For nucleophilic substitution reactions at the carbon atoms bearing the chlorine or iodine, computational studies can determine whether the reaction proceeds via an Sₙ1 or Sₙ2 mechanism. The energy profiles for both pathways can be calculated, and the preferred mechanism can be identified based on the relative activation barriers.
Similarly, for elimination reactions (E1 or E2), transition state calculations can reveal the stereochemistry of the reaction and the preferred regioselectivity (Zaitsev vs. Hofmann elimination). The influence of the solvent on these reaction pathways can also be investigated by incorporating solvation models into the calculations.
| Reaction Type | Computational Goal | Key Calculated Parameter |
| Nucleophilic Substitution | Determine Sₙ1 vs. Sₙ2 pathway | Transition state energy |
| Elimination | Predict regioselectivity | Activation barriers for different pathways |
Molecular Dynamics Simulations for Conformational Sampling
Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of flexible molecules like this compound. The cyclohexane ring is well-known for its dynamic behavior, primarily existing in a low-energy chair conformation but also capable of interconverting to higher-energy boat and twist-boat conformations. The presence of two different halogen substituents at the 1 and 4 positions introduces additional complexity in the form of cis and trans diastereomers, as well as axial and equatorial positioning of the chloro and iodo groups.
MD simulations model the atomic motions of a molecule over time by numerically solving Newton's equations of motion. A force field, which is a set of empirical potential energy functions, is used to describe the interactions between atoms. For this compound, a suitable force field would need to accurately represent the bonded (bond stretching, angle bending, dihedral torsions) and non-bonded (van der Waals and electrostatic) interactions involving the carbon, hydrogen, chlorine, and iodine atoms.
A typical MD simulation for conformational sampling of this compound would involve the following steps:
System Setup: A starting conformation of the molecule (e.g., the cis-1-chloro-4-iodo isomer with both substituents in equatorial positions) is placed in a simulation box. The box can be in a vacuum for gas-phase simulations or filled with a solvent, such as water or a non-polar organic solvent, to study condensed-phase behavior.
Energy Minimization: The initial geometry is optimized to remove any unfavorable steric clashes and bring the system to a local energy minimum.
Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to the target value (usually ambient conditions). This allows the system to reach thermal equilibrium.
Production Simulation: Once equilibrated, the simulation is run for an extended period (nanoseconds to microseconds) to generate a trajectory of atomic positions and velocities.
Analysis of the MD trajectory provides a wealth of information about the conformational dynamics of this compound. Key analyses include:
Dihedral Angle Analysis: Monitoring the dihedral angles within the cyclohexane ring can identify transitions between chair, boat, and twist-boat conformations. The ring-puckering coordinates can also be calculated to visualize the conformational space explored.
Axial-Equatorial Interconversion: The simulation can reveal the frequency and energy barriers associated with the "ring flip" process, which interconverts axial and equatorial substituents. The relative populations of conformers with axial versus equatorial chloro and iodo groups can be determined, providing insight into their steric and electronic preferences.
Potential of Mean Force (PMF): Advanced sampling techniques, such as umbrella sampling or metadynamics, can be coupled with MD simulations to calculate the free energy profile along a specific reaction coordinate, such as the dihedral angle defining the ring flip. This allows for a quantitative determination of the energy barriers between different conformations.
Through these simulations, a detailed understanding of the dynamic equilibrium between the various conformational isomers of this compound can be achieved, which is crucial for interpreting its chemical and physical properties.
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier analytical tool for elucidating the three-dimensional structure of 1-Chloro-4-iodocyclohexane. It allows for the differentiation of its stereoisomers and the quantitative study of its conformational dynamics.
¹H NMR spectroscopy provides detailed information about the electronic environment and spatial orientation of protons within the cyclohexane (B81311) ring. In a chair conformation, protons are in either axial or equatorial positions, which are chemically non-equivalent. libretexts.orgyoutube.com At room temperature, rapid ring-flipping averages these environments, but in a substituted cyclohexane, distinct signals can often be resolved or analyzed. mriquestions.com
The chemical shifts (δ) of protons are influenced by the electronegativity of the adjacent halogen substituents. The methine protons on the carbons bearing the chlorine and iodine atoms (H-1 and H-4) are expected to be the most deshielded, appearing furthest downfield in the spectrum. Generally, for a proton on a cyclohexane ring, the equatorial position is slightly deshielded relative to the axial position, with a typical chemical shift difference of about 0.5 ppm. reddit.comjeol.com
The most critical information for stereochemical assignment comes from the vicinal coupling constants (³JHH), which depend on the dihedral angle between adjacent protons, as described by the Karplus relationship. nih.gov The magnitude of these constants allows for the unambiguous determination of the relative orientation of protons.
Table 1: Typical ¹H-¹H Coupling Constants in Cyclohexane Rings
| Coupling Type | Dihedral Angle (approx.) | Typical Coupling Constant (³J) |
|---|---|---|
| Axial-Axial (J_aa) | ~180° | 10 - 13 Hz |
| Axial-Equatorial (J_ae) | ~60° | 2 - 5 Hz |
| Equatorial-Equatorial (J_ee) | ~60° | 2 - 5 Hz |
Data derived from established principles of NMR spectroscopy in cyclohexane systems. nih.govresearchgate.net
¹⁹F NMR spectroscopy is an exceptionally sensitive technique for investigating conformational changes in fluorinated molecules. The ¹⁹F chemical shift is highly responsive to subtle variations in the local electronic environment, making it a powerful probe for studying molecular dynamics and structure. unibas.it In fluorinated cyclohexane systems, distinct signals for axial and equatorial fluorine atoms can be observed, allowing for the direct measurement of conformational equilibria.
It is important to note that this technique is specifically applicable to compounds containing fluorine. As this compound does not possess a fluorine atom, ¹⁹F NMR is not a direct method for its characterization. However, the principles of using a halogen nucleus as a sensitive conformational probe are well-established by ¹⁹F NMR studies on analogous fluorinated systems, highlighting the utility of halogen NMR in conformational analysis.
The cyclohexane ring is not static but undergoes a dynamic process called ring inversion or chair-flipping, where one chair conformer converts into the other. ucl.ac.uk In this process, axial substituents become equatorial, and equatorial substituents become axial. libretexts.org Dynamic NMR spectroscopy is the primary method used to study the kinetics of this process.
At room temperature, this inversion is extremely rapid on the NMR timescale, resulting in a single, averaged signal for the axial and equatorial protons. mriquestions.com As the temperature is lowered, the rate of inversion decreases. At a specific temperature, known as the coalescence temperature (T_c), the signals for the axial and equatorial environments broaden and merge into a single peak. Below this temperature, the exchange is slow enough that separate signals for the distinct axial and equatorial protons can be observed. colorado.edu
By analyzing the spectrum at the coalescence temperature, the rate constant (k) for the inversion can be calculated. This, in turn, allows for the determination of the free energy of activation (ΔG‡), which represents the energy barrier for the ring-flipping process. montana.eduscispace.com While ¹H or ¹³C NMR are commonly used, dynamic ²H NMR studies on specifically deuterated analogues, such as cyclohexane-d₁₁, provide a clean and precise method for measuring these kinetic parameters due to the simpler spectra and different relaxation properties of deuterium. ucl.ac.uk
Equation for Calculating the Free Energy Barrier at Coalescence: ΔG‡ = aT_c [9.972 + log(T_c / Δν)] Where:
ΔG‡ is the free energy of activation
T_c is the coalescence temperature in Kelvin
Δν is the chemical shift difference between the exchanging sites (axial and equatorial) in Hz at low temperature
a is a constant (e.g., 1.914 x 10⁻² for units of kJ/mol) montana.edu
¹H NMR spectroscopy, specifically the analysis of coupling constants, is a definitive method for assigning the stereochemistry of 1,4-disubstituted cyclohexanes like this compound, distinguishing between the cis and trans isomers.
Trans Isomer: The trans isomer can exist as a diequatorial (e,e) or a diaxial (a,a) conformer. The diequatorial conformer is generally much more stable. In the ¹H NMR spectrum of the major (e,e) conformer, the methine protons at C-1 and C-4 are equatorial. They are coupled to two adjacent axial protons and two adjacent equatorial protons. Therefore, the signal for these protons would appear as a multiplet characterized by only small couplings (J_ae and J_ee, typically 2-5 Hz).
Cis Isomer: The cis isomer has one axial and one equatorial substituent (a,e). Through ring-flipping, it converts to an equivalent (e,a) conformer. At any given moment, one methine proton (adjacent to the axial substituent) is equatorial, and the other (adjacent to the equatorial substituent) is axial. The axial methine proton will exhibit at least one large axial-axial coupling (J_aa, 10-13 Hz) to an adjacent axial proton. The presence of this large coupling constant is a clear diagnostic marker for the cis isomer.
Table 2: Expected ¹H NMR Signals for H-1/H-4 in Isomers of this compound
| Isomer | Predominant Conformation | H-1/H-4 Orientation | Expected Coupling Pattern |
|---|---|---|---|
| trans | diequatorial (e,e) | equatorial | Multiplet with small J_ae and J_ee couplings (2-5 Hz) |
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups and conformational structure of molecules. ustc.edu.cn The frequencies of molecular vibrations are sensitive to the mass of the atoms, the strength of the bonds, and the geometry of the molecule. uwo.ca
In substituted cyclohexanes, certain vibrational modes, particularly the carbon-halogen (C-X) stretching frequencies, are highly sensitive to the conformation of the halogen substituent (i.e., whether it is in an axial or equatorial position). aip.org This sensitivity allows for the conformational assignment of this compound by analyzing its IR and Raman spectra.
Studies on chlorocyclohexane and other halogenated cyclohexanes have consistently shown that the C-Cl stretching frequency is higher when the chlorine atom is in the equatorial position compared to when it is in the axial position. researchgate.net Similarly, distinct C-I stretching frequencies have been observed for the axial and equatorial conformers of iodocyclohexane. researchgate.net By identifying the specific frequencies of the C-Cl and C-I stretches in the spectrum of this compound, the dominant conformation can be determined. For instance, the observation of bands corresponding to equatorial C-Cl and equatorial C-I stretches would strongly support the predominance of the trans-diequatorial conformer.
Table 3: Characteristic Carbon-Halogen Stretching Frequencies for Conformational Assignment
| Vibrational Mode | Conformer Position | Typical Frequency Range (cm⁻¹) |
|---|---|---|
| C-Cl Stretch | Equatorial | ~730 - 760 |
| C-Cl Stretch | Axial | ~660 - 690 |
| C-I Stretch | Equatorial | ~650 - 660 |
| C-I Stretch | Axial | ~630 - 640 |
Frequency ranges are approximate and based on data for monosubstituted cyclohexanes. aip.orgacs.org
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Cyclohexane |
| Chlorocyclohexane |
| Iodocyclohexane |
Force Field Calculations and Spectral Correlations for Dihalocyclohexanes
Force field calculations are a computational method used to estimate the potential energy of a molecule as a function of its atomic coordinates. For dihalocyclohexanes like this compound, these calculations are instrumental in determining the most stable conformations. The cyclohexane ring can exist in several conformations, with the chair form being the most stable. In substituted cyclohexanes, the substituents can occupy either axial or equatorial positions.
Force field calculations allow for the determination of the relative energies of the different possible isomers (cis and trans) and their conformers (diaxial, diequatorial, and axial-equatorial). These calculations consider factors such as bond stretching, angle bending, torsional strain, and van der Waals interactions. For this compound, the diequatorial conformation of the trans isomer is generally expected to be the most stable due to the minimization of steric hindrance.
Spectral correlations, particularly in vibrational spectroscopy (Infrared and Raman), provide experimental validation of the structural information obtained from force field calculations. The vibrational spectrum of this compound is characterized by a series of absorption bands corresponding to specific molecular vibrations. The positions of these bands are sensitive to the molecular geometry and the nature of the substituents.
Table 1: Predicted Vibrational Modes for this compound
| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Description |
| C-H Stretch | 2850-3000 | Stretching vibrations of the carbon-hydrogen bonds in the cyclohexane ring. |
| CH₂ Scissoring | 1440-1465 | Bending vibrations of the methylene groups in the ring. |
| C-C Stretch | 800-1200 | Stretching vibrations of the carbon-carbon bonds of the cyclohexane skeleton. |
| C-Cl Stretch | 600-800 | Stretching vibration of the carbon-chlorine bond. The exact frequency depends on the axial or equatorial position. |
| C-I Stretch | 500-600 | Stretching vibration of the carbon-iodine bond. This is a weaker and heavier bond, so it vibrates at a lower frequency. |
| Ring Vibrations | 400-1000 | Complex vibrations involving the entire cyclohexane ring. |
By comparing the experimentally observed vibrational frequencies with those predicted by calculations for different conformations, it is possible to confirm the predominant conformation of the molecule in a given state (gas, liquid, or solid).
Mass Spectrometry (MS) and Photoionization Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for the structural elucidation of organic compounds.
Analysis of Fragmentation Patterns for Structural Confirmation
In mass spectrometry, a molecule is ionized, and the resulting molecular ion can undergo fragmentation, breaking into smaller charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to identify the molecule and confirm its structure. For this compound, the fragmentation pattern is influenced by the presence of the two different halogen atoms and the cyclohexane ring structure.
The primary fragmentation pathways for this compound are expected to involve the cleavage of the carbon-halogen bonds, which are the weakest bonds in the molecule. The loss of an iodine atom is particularly favorable due to the relative weakness of the C-I bond. Other significant fragmentation pathways include the loss of a chlorine atom, the elimination of hydrogen halides (HCl and HI), and the cleavage of the cyclohexane ring.
Table 2: Predicted Mass Spectrometry Fragments for this compound
| Fragment Ion | m/z (Mass-to-Charge Ratio) | Description |
| [C₆H₁₀ClI]⁺ | 244/246 | Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes results in two peaks). |
| [C₆H₁₀Cl]⁺ | 117/119 | Loss of an iodine radical. |
| [C₆H₁₀I]⁺ | 209 | Loss of a chlorine radical. |
| [C₆H₉I]⁺ | 208 | Loss of HCl. |
| [C₆H₉Cl]⁺ | 116/118 | Loss of HI. |
| [C₆H₁₀]⁺ | 82 | Loss of both chlorine and iodine radicals. |
| [C₄H₈]⁺ | 56 | Ring cleavage with loss of C₂H₂ClI. |
| [C₃H₅]⁺ | 41 | Further fragmentation of the cyclohexane ring. |
The relative intensities of these fragment ions depend on their stability. The presence and ratio of isotopes, particularly for chlorine (³⁵Cl:³⁷Cl ≈ 3:1), provide further confirmation of the presence of these atoms in the fragments.
Thermochemical Data Derivation from Dissociative Ionization Thresholds
Photoionization mass spectrometry is a technique where molecules are ionized by photons. By varying the energy of the photons, it is possible to determine the minimum energy required to form a specific fragment ion, known as the dissociative ionization threshold or appearance energy. This information can be used to derive valuable thermochemical data, such as bond dissociation energies and enthalpies of formation.
For this compound, measuring the appearance energies for the fragments corresponding to the loss of a chlorine radical and an iodine radical allows for the direct calculation of the C-Cl and C-I bond dissociation energies in the ionized molecule.
The general equation used is:
AE([Fragment]⁺) = ΔfH°([Fragment]⁺) + ΔfH°([Neutral]) - ΔfH°([Parent])
Where:
AE is the appearance energy.
ΔfH° is the standard enthalpy of formation.
Table 3: Example Thermochemical Data for Monohalogenated Cyclohexanes
| Compound | Dissociative Ionization Process | Appearance Energy (eV) | Derived Enthalpy of Formation (kJ/mol) |
| Chlorocyclohexane | C₆H₁₁Cl → [C₆H₁₁]⁺ + Cl | ~10.8 | [C₆H₁₁]⁺ ≈ 900 |
| Iodocyclohexane | C₆H₁₁I → [C₆H₁₁]⁺ + I | ~9.5 | [C₆H₁₁]⁺ ≈ 900 |
Applications and Broader Research Implications
1-Chloro-4-iodocyclohexane as a Model System in Mechanistic Organic Chemistry
The cyclohexane (B81311) ring is a cornerstone of conformational analysis, and the introduction of substituents allows for detailed studies of their interactions and effects on reactivity. This compound, with its two different halogen substituents, serves as an excellent, albeit largely theoretical, model system for dissecting complex stereoelectronic and kinetic phenomena.
Stereoelectronic effects, which involve the influence of the spatial arrangement of electrons on the stability and reactivity of a molecule, can be effectively studied using this compound. The conformational preferences of the cis and trans isomers are dictated by a balance of steric and electronic interactions.
In the chair conformation of cyclohexane, substituents can occupy either axial or equatorial positions. The relative stability of these conformers is influenced by the "A-value" of the substituent, which quantifies the steric strain arising from 1,3-diaxial interactions when the substituent is in the axial position. A larger A-value indicates a greater preference for the equatorial position.
| Substituent | A-value (kcal/mol) |
| Chlorine (Cl) | ~0.52 |
| Iodine (I) | ~0.46 |
This table presents the conformational energy (A-values) for chloro and iodo substituents on a cyclohexane ring.
For trans-1-chloro-4-iodocyclohexane, two chair conformers are possible: one with both halogens in equatorial positions (diequatorial) and one with both in axial positions (diaxial). Given that both chlorine and iodine have a preference for the less sterically hindered equatorial position, the diequatorial conformer is expected to be significantly more stable.
In the case of cis-1-chloro-4-iodocyclohexane, one substituent must be axial while the other is equatorial. Due to the slightly larger A-value of chlorine compared to iodine, the conformer with the iodine atom in the axial position and the chlorine atom in the equatorial position would be marginally more stable than the reverse.
Beyond simple steric considerations, the presence of electronegative halogens can introduce more subtle stereoelectronic interactions, such as the anomeric effect, although this is more pronounced in heterocyclic systems. The study of the conformational equilibrium in this compound can provide valuable data on the interplay of these forces in a simple, well-defined system.
This compound is an ideal substrate for comparative studies of the leaving group abilities of chloride and iodide ions in nucleophilic substitution reactions. The leaving group's ability is related to its stability as an anion; weaker bases are better leaving groups. Since iodide (I⁻) is a much weaker base than chloride (Cl⁻), it is a significantly better leaving group.
This difference in reactivity can be quantified by comparing the rates of nucleophilic substitution at the C-Cl and C-I bonds under identical conditions. For example, in a reaction with a nucleophile such as sodium thiophenoxide, the displacement of the iodide would be expected to occur at a much faster rate than the displacement of the chloride.
| Leaving Group | Relative Rate of Substitution |
| I⁻ | ~30,000 |
| Cl⁻ | 1 |
This table provides a generalized comparison of the relative rates of substitution for iodide and chloride as leaving groups in S N 2 reactions.
By studying the kinetics of these reactions with this compound, researchers can gain precise data on the relative reactivity of these two halogens within the same molecule, eliminating variables that might arise from using two separate substrates. This allows for a direct and accurate assessment of the factors that influence leaving group ability, including solvent effects and the nature of the nucleophile.
Potential as an Intermediate in the Synthesis of Complex Organic Molecules
The differential reactivity of the C-I and C-Cl bonds in this compound makes it a potentially useful intermediate in the synthesis of more complex molecules. The greater lability of the carbon-iodine bond allows for selective functionalization at the C-4 position, leaving the C-1 chloro group intact for subsequent transformations.
For instance, the iodine atom can be selectively displaced by a wide range of nucleophiles, or it can participate in cross-coupling reactions, such as the Suzuki or Sonogashira couplings, to form new carbon-carbon bonds. The remaining chloro group can then be targeted in a later synthetic step, perhaps under more forcing conditions or with a different type of reagent. This sequential reactivity allows for the controlled construction of complex molecular architectures.
A hypothetical application could be in the synthesis of bicyclic compounds. For example, a nucleophilic substitution at the C-I bond could introduce a side chain containing a nucleophilic group. This new group could then, in a subsequent step, displace the chloride from the C-1 position in an intramolecular reaction to form a bicyclic ring system. While no specific syntheses of complex natural products like epibatidine analogues have been reported starting from this compound, its structural motif is present in various bioactive molecules, suggesting its potential as a building block in medicinal chemistry.
Contribution to the Understanding of Halogenated Organic Compound Behavior
Halogenated organic compounds are a broad class of molecules with diverse applications and environmental implications. Studying the properties and reactivity of a well-defined molecule like this compound contributes to a broader understanding of this class of compounds.
The presence of both a relatively reactive C-I bond and a more stable C-Cl bond in the same molecule provides a model for understanding the environmental fate and degradation pathways of more complex polyhalogenated compounds. For example, studies on the microbial or photochemical degradation of this compound could reveal selective dehalogenation processes, providing insights into how similar compounds might break down in the environment.
Furthermore, the spectroscopic analysis (e.g., NMR, mass spectrometry) of this compound and its reaction products helps to build a library of data that can be used to identify and characterize other halogenated organic compounds. Understanding the fundamental chemistry of this model system provides a solid foundation for addressing the challenges and harnessing the opportunities presented by the broader class of halogenated organic molecules.
Future Research Directions
Exploration of Novel Asymmetric Synthetic Routes
The synthesis of cyclohexane (B81311) derivatives with multiple stereocenters is a significant challenge in organic chemistry. nih.gov For 1-chloro-4-iodocyclohexane, which can exist as cis and trans diastereomers, the development of asymmetric synthetic routes to access enantiomerically pure forms of these isomers is a critical next step. Currently, the preparation of such specific stereoisomers is not well-documented, representing a key area for future research.
Future investigations could focus on organocatalytic or transition-metal-catalyzed methods to achieve high levels of stereocontrol. nih.govresearchgate.net For instance, chiral catalysts could be employed in the halogenation of a cyclohexene (B86901) precursor to selectively form one enantiomer of a specific diastereomer. The development of such methods would not only provide access to pure stereoisomers of this compound for further study but also contribute to the broader field of asymmetric synthesis of polysubstituted carbocycles.
In-depth Studies of Stereoisomer-Specific Reactivity
The reactivity of substituted cyclohexanes is profoundly influenced by the spatial arrangement of their functional groups. spcmc.ac.in The cis and trans isomers of this compound, and their respective chair conformations, are expected to exhibit distinct chemical behaviors. In the chair conformation, substituents can occupy either axial or equatorial positions, which have different steric environments and stabilities. fiveable.memasterorganicchemistry.com Generally, bulkier groups prefer the less sterically hindered equatorial position to avoid 1,3-diaxial interactions. pressbooks.pubyoutube.com
Future research should systematically investigate the differences in reactivity between the stereoisomers of this compound. For example, in elimination reactions, the anti-periplanar arrangement required for an E2 mechanism is highly dependent on the conformation of the cyclohexane ring. youtube.com An axial leaving group is typically more reactive in E2 eliminations than an equatorial one. youtube.com By studying the reaction kinetics and product distributions for each stereoisomer under various conditions, a deeper understanding of how conformation dictates reactivity can be achieved. Such studies could reveal unique synthetic pathways that are only accessible with a specific stereoisomer. youtube.comyoutube.com
High-Level Computational Studies on Excited State Dynamics
The photochemistry of halogenated organic compounds is a rich area of study, with implications for atmospheric chemistry and materials science. osc.educhemguide.netlibretexts.orgnih.gov High-level computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can provide valuable insights into the electronic excited states of molecules and their subsequent dynamics. nih.govuzh.chrsc.org
For this compound, computational studies could elucidate the nature of its low-lying excited states and predict its photochemical behavior. The carbon-iodine bond is significantly weaker than the carbon-chlorine bond and is more susceptible to photochemical cleavage. Theoretical calculations could model the photodissociation pathways of the C-I and C-Cl bonds, identifying the energies required for these processes and the nature of the resulting radical intermediates. acs.org Understanding the excited state dynamics could guide the development of applications in photochemistry or the design of light-responsive materials. dntb.gov.uaresearchgate.net
Investigation of this compound in Supramolecular Assemblies or Materials Science
Halogenated organic compounds are of increasing interest in materials science and crystal engineering due to their ability to form halogen bonds. acs.orgrsc.orgrsc.org A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site. nih.govfrontiersin.org The strength of this interaction increases with the polarizability of the halogen, making iodine an excellent halogen bond donor. oup.comresearchgate.net
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1-Chloro-4-iodocyclohexane while minimizing byproducts?
- Methodological Answer :
- Use stereoselective halogenation to control substitution patterns. For example, employ iodine monochloride (ICl) in cyclohexane under anhydrous conditions to favor axial/equatorial selectivity.
- Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC) to detect intermediates.
- Optimize solvent polarity (e.g., dichloromethane vs. cyclohexane) to reduce side reactions like β-elimination. A comparative study in The Journal of Organic Chemistry showed that non-polar solvents reduce unwanted dehydrohalogenation .
- Include a purification table for reproducibility:
| Step | Technique | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Halogenation | ICl, cyclohexane, 0°C | 12 h, N₂ atmosphere | 68 | 95 |
| Purification | Column chromatography | Hexane:EtOAc (9:1) | 62 | 99 |
Q. What spectroscopic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR : Use DEPT-135 to distinguish CH₂ groups from quaternary carbons. The iodine atom’s electronegativity causes deshielding (~125 ppm for C-I).
- Mass Spectrometry (HRMS) : Look for molecular ion clusters (M+2 peaks due to / and ) to confirm stoichiometry.
- X-ray Crystallography : Resolve axial vs. equatorial conformations, as iodine’s large atomic radius influences ring puckering .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Use nitrile gloves and chemical-resistant lab coats to prevent dermal exposure. Chlorinated cyclohexanes can penetrate latex .
- Work in a fume hood with HEPA filters to avoid inhalation of volatile intermediates.
- Store in amber glass bottles under inert gas (argon) to prevent photodecomposition and hydrolysis .
Advanced Research Questions
Q. How can conflicting data on the conformational stability of this compound be resolved?
- Methodological Answer :
- Perform variable-temperature NMR (−80°C to 25°C) to assess axial-equatorial interconversion barriers. Discrepancies in reported ΔG‡ values may arise from solvent dielectric effects .
- Compare computational models (e.g., B3LYP/6-31G vs. MP2 ) to identify systematic errors. A 2003 study found B3LYP underestimates steric strain in halogenated cyclohexanes by 2–3 kcal/mol .
- Replicate experiments using deuterated solvents to isolate solvent-ring interactions .
Q. What strategies can isolate the kinetic vs. thermodynamic products in iodocyclohexane derivatives?
- Methodological Answer :
- Low-temperature kinetics : Quench reactions at −40°C to trap kinetic products (e.g., axial iodine).
- Thermodynamic control : Reflux in toluene (110°C, 24 h) to favor equatorial isomers.
- Use DFT calculations (e.g., Gaussian 16) to predict transition-state energies and validate with experimental yields .
Q. How do solvent effects influence the reactivity of this compound in SN2 reactions?
- Methodological Answer :
- Screen solvents using Kamlet-Taft parameters (polarity, hydrogen-bonding). Polar aprotic solvents (DMF, DMSO) accelerate SN2 but may destabilize iodide leaving groups.
- Conduct kinetic isotope effect (KIE) studies with -labeled nucleophiles to probe transition states.
- Tabulate solvent effects on reaction rates:
| Solvent | Dielectric Constant (ε) | Rate (k, ×10⁻⁵ s⁻¹) |
|---|---|---|
| DMF | 36.7 | 12.3 |
| Acetone | 20.7 | 8.1 |
| THF | 7.5 | 3.9 |
Q. What computational approaches best predict the environmental persistence of this compound?
- Methodological Answer :
- Apply EPI Suite (US EPA) to estimate biodegradation half-lives. Input SMILES strings (e.g.,
C1CC(CCC1I)Cl) to model hydrolysis rates. - Validate with microcosm studies : Incubate with soil microbiota and track degradation via LC-MS.
- Compare with halogenated analogs (e.g., 1-Bromo-4-chlorocyclohexane) to assess structure-persistence relationships .
Data Contradiction Analysis
Q. Why do some studies report divergent regioselectivity in cross-coupling reactions with this compound?
- Methodological Answer :
- Investigate catalyst-ligand systems : Pd(PPh₃)₄ vs. Ni(dppe)Cl₂ may favor C-I or C-Cl activation.
- Use Hammett plots to correlate substituent effects with reaction pathways. Electron-withdrawing groups on aryl partners can shift selectivity .
- Re-evaluate NMR assignments: Misinterpretation of coupling constants (e.g., vs. ) may lead to incorrect structural conclusions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
